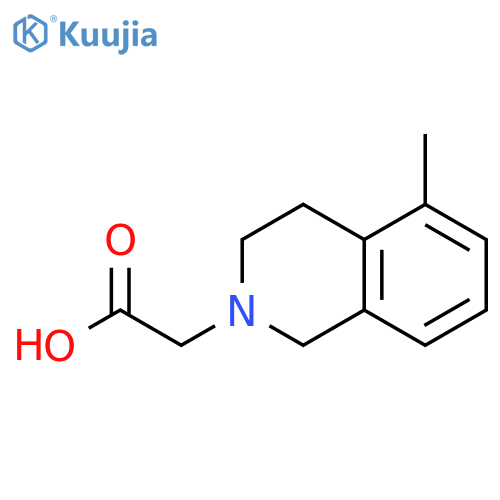Cas no 1369262-88-3 (2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid)

1369262-88-3 structure
商品名:2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet
ic acid
CAS番号:1369262-88-3
MF:C12H15NO2
メガワット:205.253003358841
CID:6537514
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid 化学的及び物理的性質
名前と識別子
-
- 2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid
- 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-5-methyl-
-
- インチ: 1S/C12H15NO2/c1-9-3-2-4-10-7-13(8-12(14)15)6-5-11(9)10/h2-4H,5-8H2,1H3,(H,14,15)
- InChIKey: WRFSCBGNEQVRCM-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C(C)=CC=C2)CCN1CC(O)=O
じっけんとくせい
- 密度みつど: 1.167±0.06 g/cm3(Predicted)
- ふってん: 363.0±30.0 °C(Predicted)
- 酸性度係数(pKa): 2.40±0.10(Predicted)
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4658026-5.0g |
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid |
1369262-88-3 | 95% | 5g |
$3105.0 | 2023-05-25 | |
| Enamine | EN300-4658026-1.0g |
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid |
1369262-88-3 | 95% | 1g |
$1070.0 | 2023-05-25 | |
| Enamine | EN300-4658026-10.0g |
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid |
1369262-88-3 | 95% | 10g |
$4606.0 | 2023-05-25 | |
| 1PlusChem | 1P028BS7-50mg |
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)aceticacid |
1369262-88-3 | 95% | 50mg |
$359.00 | 2023-12-22 | |
| 1PlusChem | 1P028BS7-500mg |
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)aceticacid |
1369262-88-3 | 95% | 500mg |
$1094.00 | 2023-12-22 | |
| 1PlusChem | 1P028BS7-2.5g |
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)aceticacid |
1369262-88-3 | 95% | 2.5g |
$2658.00 | 2023-12-22 | |
| 1PlusChem | 1P028BS7-5g |
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)aceticacid |
1369262-88-3 | 95% | 5g |
$3900.00 | 2023-12-22 | |
| Enamine | EN300-4658026-0.05g |
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid |
1369262-88-3 | 95% | 0.05g |
$249.0 | 2023-05-25 | |
| Enamine | EN300-4658026-0.1g |
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid |
1369262-88-3 | 95% | 0.1g |
$372.0 | 2023-05-25 | |
| Enamine | EN300-4658026-0.25g |
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid |
1369262-88-3 | 95% | 0.25g |
$530.0 | 2023-05-25 |
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid 関連文献
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
1369262-88-3 (2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid) 関連製品
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
